methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted at position 3 with a sulfamoyl group. The sulfamoyl moiety is further modified by a branched ethyl chain bearing both a 1H-pyrazol-1-yl and a thiophen-2-yl substituent.
The methyl ester at the thiophene-2-carboxylate position enhances lipophilicity, which may improve membrane permeability compared to free carboxylic acids. The pyrazole and thiophene rings contribute to π-π stacking interactions, while the sulfamoyl group is a known pharmacophore in sulfonamide drugs, suggesting possible biological targeting .
Properties
IUPAC Name |
methyl 3-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(5-9-24-14)25(20,21)17-10-11(12-4-2-8-23-12)18-7-3-6-16-18/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJNJGGEQTONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The dichlorophenyl substituent in Compound 19 introduces hydrophobic interactions, likely improving binding to bacterial targets but increasing molecular weight (453.34 vs. 415.43) . The chromenone-pyrazolopyrimidine system in Example 62 demonstrates how fused aromatic systems expand π-π interactions, though at the cost of synthetic complexity .
Molecular Weight and Solubility :
The target compound (415.43 Da) is intermediate in size compared to analogs, suggesting balanced solubility and permeability. The trifluoromethyl analog (383.4 Da) may exhibit higher lipophilicity (logP), while Example 62 (560.2 Da) could face challenges in bioavailability.
Key Observations:
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including sulfamoylation and pyrazole-thiophene coupling. Similar compounds (e.g., Example 62) employ palladium-catalyzed cross-coupling, suggesting compatibility with modern catalytic methods .
- Yield Challenges : Compound 19 and Example 62 show moderate yields (~40–46%), typical for multi-component reactions. The target compound’s yield remains unverified but may align with these benchmarks.
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